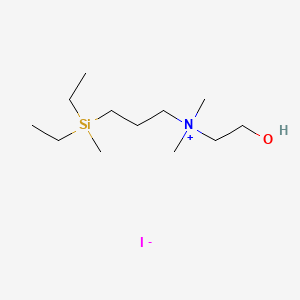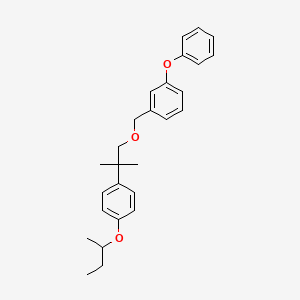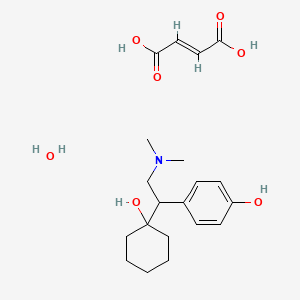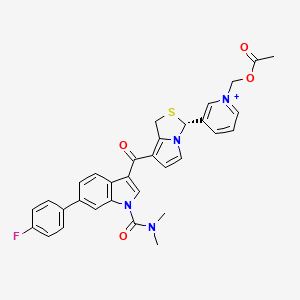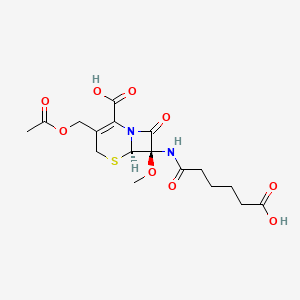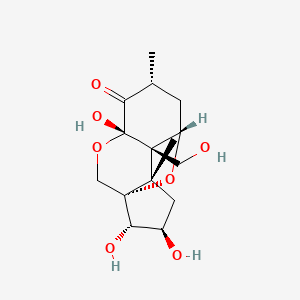
Gramilaurone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gramilaurone is a naturally occurring sesquiterpenoid epoxide known for its broad range of biological activities. It is a member of the trichothecene family, which are compounds produced by various species of the Fusarium fungus . These compounds are known for their potent inhibitory effects on eukaryotic protein synthesis, making them significant in both agricultural and medical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Gramilaurone typically involves the isolation of the compound from Fusarium species cultures. The process includes cultivating the fungus under specific conditions that promote the production of trichothecenes, followed by extraction and purification using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis and the need for specific fungal strains. advancements in biotechnology and fermentation processes have made it possible to produce this compound in larger quantities by optimizing the growth conditions of Fusarium species .
Chemical Reactions Analysis
Types of Reactions
Gramilaurone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Gramilaurone has a wide range of applications in scientific research:
Mechanism of Action
Gramilaurone exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation phase of translation, preventing the synthesis of new proteins. This action is similar to other trichothecenes, which are known to target the peptidyl transferase center of the ribosome .
Comparison with Similar Compounds
Similar Compounds
Deoxynivalenol: Another trichothecene with similar inhibitory effects on protein synthesis.
T-2 Toxin: A trichothecene known for its potent cytotoxic effects.
Nivalenol: Similar in structure and function to Gramilaurone, with comparable biological activities.
Uniqueness
This compound is unique among trichothecenes due to its specific structural features and the particular fungal strains that produce it. Its distinct epoxide group and sesquiterpenoid backbone contribute to its unique biological activities and make it a valuable compound for research .
Properties
CAS No. |
135024-45-2 |
|---|---|
Molecular Formula |
C15H22O7 |
Molecular Weight |
314.33 g/mol |
IUPAC Name |
(1S,4S,6R,8S,9R,10S,12R,13S)-4,12,13-trihydroxy-9-(hydroxymethyl)-6,10-dimethyl-3,14-dioxatetracyclo[6.5.1.01,10.04,9]tetradecan-5-one |
InChI |
InChI=1S/C15H22O7/c1-7-3-9-13(5-16)12(2)4-8(17)11(19)14(12,22-9)6-21-15(13,20)10(7)18/h7-9,11,16-17,19-20H,3-6H2,1-2H3/t7-,8-,9+,11+,12+,13-,14+,15-/m1/s1 |
InChI Key |
TYSOJSRFFIKNBS-DBTULTOZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@]3([C@@]4(C[C@H]([C@@H]([C@@]4(O2)CO[C@@]3(C1=O)O)O)O)C)CO |
Canonical SMILES |
CC1CC2C3(C4(CC(C(C4(O2)COC3(C1=O)O)O)O)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


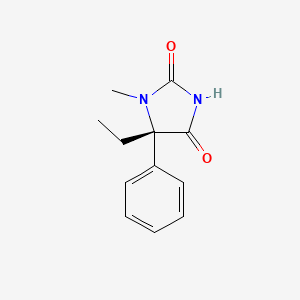

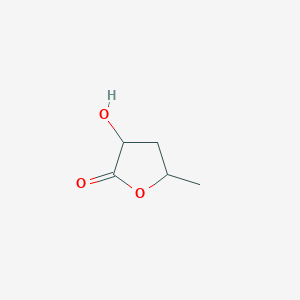
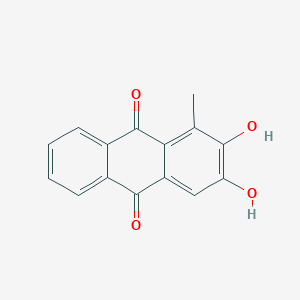
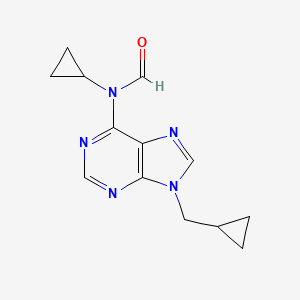
![ethyl N-[11-[2-(tert-butylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride](/img/structure/B12762574.png)

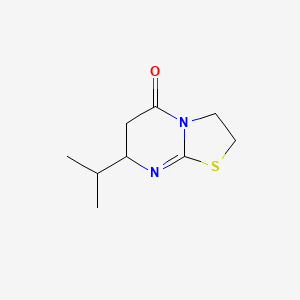
![ethyl 14-methyl-16-oxo-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12762579.png)
